2-Hydroxy-1,3-benzothiazole-6-carboxylic acid
Overview
Description
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the second position and a carboxylic acid group at the sixth position. It has a molecular formula of C8H5NO3S and a molecular weight of 195.2 g/mol . This compound is of significant interest due to its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of benzothiazole-based anti-tubercular compounds .
Mode of Action
It is known that benzothiazole derivatives can inhibit the dpre1 enzyme, which is essential for the survival of mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of benzothiazole-based anti-tubercular compounds . The inhibition of the DprE1 enzyme disrupts these pathways, leading to the death of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s molecular weight (1952 g/mol) and molecular formula (C8H5NO3S) suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the DprE1 enzyme, leading to the death of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The action environment of this compound is likely to be within the bacterial cell, where the DprE1 enzyme is located . Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting K1 capsule formation in Escherichia coli suggests that it can alter bacterial cell processes and potentially affect bacterial virulence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to inhibit K1 capsule formation in Escherichia coli is an example of its molecular mechanism of action . This inhibition likely involves binding to specific targets within the bacterial cells, disrupting their normal function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where the compound exhibits significant biological activity only above certain concentrations. At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity. Studies have shown that the compound can be effectively transported to target sites within cells, enhancing its efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the use of 2-mercaptoaniline with acid chlorides, resulting in the formation of the benzothiazole structure .
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives often involves the use of green chemistry principles. This includes the condensation of 2-aminobenzenethiol with aldehydes or ketones under mild conditions, utilizing environmentally friendly solvents and catalysts . The cyclization of thioamide or carbon dioxide as raw materials is also a common industrial method .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzothiazole derivatives .
Scientific Research Applications
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3-benzothiazole
- 2-Mercapto-1,3-benzothiazole
- 6-Hydroxybenzothiazole-2-carbonitrile
Uniqueness
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which enhance its reactivity and binding properties. This makes it a versatile compound in various chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSGINUZRHINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556123 | |
Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99615-68-6 | |
Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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